Tetraisobutylene

Description

Historical Perspectives in Olefin Oligomerization Research

The catalytic oligomerization of light olefins is a foundational process in the petrochemical industry, with research history stretching back several decades. researchgate.net Initially, these reactions were often catalyzed by liquid acids, such as sulfuric acid. ontosight.aimdpi.com These early methods involved processes where isobutene-containing hydrocarbon mixtures were treated with sulfuric acid, leading to the formation of a mixture of oligomers including diisobutylene, triisobutylene (B147571), and tetraisobutylene. google.com

A significant evolution in this field was the move towards heterogeneous catalysis to overcome issues associated with liquid acid catalysts, such as equipment corrosion and difficult separation. researchgate.netmdpi.com This led to the development and investigation of solid acid catalysts. Among the most studied solid catalysts are acidic ion-exchange resins and various types of zeolites. researchgate.netbme.hu In newer processes, the oligomerization of isobutylene (B52900) is often carried out using acidic cation exchangers under milder conditions, typically in the liquid phase at around 100°C and 15-20 bar. google.com The development of these solid catalysts marked a significant step forward, offering benefits like higher selectivity, easier regeneration, and improved process stability. researchgate.netmdpi.com The industrial production of α-olefins via ethylene (B1197577) oligomerization was first realized by Phillips in 2003, showcasing the industrial maturation of these research efforts. researchgate.net

Significance of Isobutylene Oligomers in Advanced Hydrocarbon Chemistry

Isobutylene oligomers, which include the dimer (diisobutylene), trimer (triisobutylene), and tetramer (this compound), are crucial intermediates in advanced hydrocarbon chemistry. ineos.comgoogle.com Their significance stems from their highly branched structure, which imparts desirable properties to the downstream products synthesized from them.

One of the most prominent applications of isobutylene oligomers, particularly the C8 dimer, is in the production of high-octane gasoline additives like isooctane (B107328). mdpi.comacademie-sciences.fr The process involves the dimerization of isobutylene followed by hydrogenation. researchgate.net Similarly, hydrogenated trimers can be used as diesel additives to improve the cetane number. researchgate.net

Beyond fuels, these oligomers are versatile chemical intermediates. ineos.comontosight.ai They are used in the synthesis of a wide range of products, including:

Plasticizers : Triisobutylene is a precursor for tridecyl alcohol, which is used in plasticizers. ineos.com

Surfactants : Diisobutylene can be processed to produce surfactants. acs.org

Lubricants and Polymers : Diisobutylene is an intermediate for products used in rubbers, polymers, and lubricants where high chemical stability is required. ineos.com

Antioxidants : The tert-butylation of phenol, which uses isobutylene, is important for manufacturing antioxidants. academie-sciences.fr

The ability to selectively produce specific oligomers (dimers, trimers, or tetramers) is a key focus of research, as the desired end-product dictates the optimal oligomer chain length. researchgate.net

Overview of Current Research Trajectories for this compound

Current research on this compound primarily focuses on optimizing its synthesis through catalytic processes and characterizing its complex isomeric composition. One major research route is the catalytic dimerization of diisobutylene. google.com This process is often carried out in the liquid phase using acidic cation exchangers as catalysts. google.com Research has shown that pretreatment of the diisobutylene feed and specific drying of the catalyst can improve reaction outcomes. google.com

Another significant area of research is the direct oligomerization of isobutylene to produce a mixture of oligomers, from which this compound can be separated. researchgate.net This research involves a wide array of solid acid catalysts.

Key Catalyst Systems in Isobutylene Oligomerization:

| Catalyst Type | Examples | Key Research Findings | References |

|---|---|---|---|

| Ion-Exchange Resins | Amberlyst-15, Amberlyst-35, Dowex 50 | Achieve high isobutylene conversion rates (>90%) with good selectivity towards dimers, trimers, and tetramers. researchgate.net Catalyst activity can decrease over time due to the loss of sulfonic groups. researchgate.net | researchgate.netresearchgate.net |

| Zeolites | USY, Beta, ZSM-5, Mordenite | Offer high selectivity and stability but can suffer from rapid deactivation. researchgate.netbme.hu The pore structure and acidity of the zeolite strongly influence product distribution. researchgate.netmdpi.com | researchgate.netbme.humdpi.com |

| Metal Oxides | NiO-W2O3/Al2O3 | Can achieve high selectivity (up to 100%) to the olefin fraction in gas-phase reactions. The addition of NiO can improve selectivity towards C8 and C12 olefins. researchgate.net | researchgate.net |

| Montmorillonite Clay | Protons Exchanged Montmorillonite ("Maghnite") | Proven to be an effective catalyst for the cationic polymerization of isobutylene. researchgate.net | researchgate.net |

A notable challenge in this compound research is the identification of its various isomers. researchgate.net The oligomerization process yields a complex mixture of C16H32 isomers. acs.org Advanced analytical techniques, particularly a combination of gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to separate and identify the principal molecular structures present in this compound fractions. acs.orgresearchgate.netacs.org Studies have successfully identified multiple distinct this compound isomers. acs.orgresearchgate.net

Future research is expected to continue focusing on the development of more robust and selective catalysts for producing this compound and other specific isobutylene oligomers, as well as exploring their applications in synthesizing novel materials and high-performance chemicals. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C16H32 |

|---|---|

Molecular Weight |

224.42 g/mol |

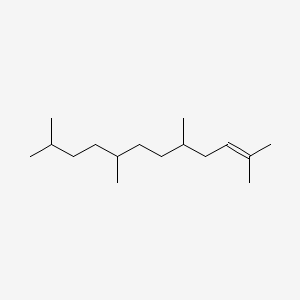

IUPAC Name |

2,5,8,11-tetramethyldodec-2-ene |

InChI |

InChI=1S/C16H32/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7,14-16H,8-12H2,1-6H3 |

InChI Key |

URRHKOYTHDCSDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)CCC(C)CC=C(C)C |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Tetraisobutylene

Catalysis in Tetraisobutylene Synthesis Research

Exploration of Heterogeneous Catalysts for Isobutylene (B52900) Oligomerization

Development of Novel Catalyst Systems and Methodologies

The quest for environmentally friendly and efficient production of isobutylene oligomers has spurred the development of various solid acid catalysts. tandfonline.com Industrially, oligomerization has been performed using phosphoric acid on a solid support, but this method is considered polluting and suffers from significant catalyst deactivation issues. tandfonline.comtandfonline.com This has led to research into alternative, heterogeneous catalysts.

Notable developments include:

Metal-Modified Oxides: A series of NiO-W₂O₃/Al₂O₃ catalysts have been prepared by impregnating ammonium (B1175870) tungstanate and nickel nitrate (B79036) onto a γ-alumina sol-gel support. tandfonline.comtandfonline.com These systems aim to enhance selectivity towards C8-olefins while mitigating the formation of heavier fractions that lead to deactivation. tandfonline.com

Zeolite-Based Catalysts: Various molecular sieves with distinct topological structures, such as EUO, MOR, Beta, and MWW, have been investigated. mdpi.com Co/BETA-loaded molecular sieve catalysts have been developed for the selective oligomerization of isobutylene. mdpi.com Additionally, hierarchical HZSM-5 zeolites, modified through treatment with alkali metal hydroxides like LiOH, NaOH, KOH, and CsOH, have been studied to improve diffusion and reduce deactivation. mdpi.com Dealuminated Beta zeolites have also been explored for the oligomerization of isobutyl alcohol, a process that involves isobutylene oligomerization as a key step. scribd.com

Ion-Exchange Resins: Acidic cation exchangers containing sulfonic acid groups in their H⁺ form represent another class of catalysts. google.com Methodologies involving pre-drying these resins at temperatures between 120-200°C under vacuum have been developed to facilitate their use in fixed-bed reactors for the dimerization of diisobutylene to this compound. google.com

Research on Catalyst Performance, Activity, and Selectivity for this compound

A catalyst's performance is measured by its activity (ability to increase reaction rate) and selectivity (ability to direct the reaction to a specific product). byjus.com For isobutylene oligomerization, the goal is often high selectivity towards dimers (C8) and trimers (C12), while tetramer (C16, this compound) formation is also a key area of study.

Research findings on the performance of various catalysts show significant differences in conversion and selectivity under different operating conditions. For instance, studies on NiO-W₂O₃/Al₂O₃ catalysts demonstrated up to 100% selectivity towards the formation of the C8 olefins fraction. tandfonline.comtandfonline.com Over catalysts like MSU, beta, and USY zeolites, selectivities exceeding 80% to isooctane (B107328) have been achieved. academie-sciences.fr Similarly, ZSM-13 and ZSM-5 zeolites have shown selectivity to isooctenes higher than 75% at 50% isobutene conversion. academie-sciences.fr

| Catalyst System | Reaction Conditions | Isobutylene Conversion | C8 Olefin Selectivity | C8 Olefin Yield | Source |

|---|---|---|---|---|---|

| Co/BETA-loaded molecular sieve (6% Co) | 60 °C, 1 MPa, 1 h⁻¹ air speed | > 74% | ~70% | 51.69% | mdpi.com |

| MWW molecular sieve | 160 °C, 0.5 MPa, 20 h⁻¹ space velocity | 80% | 55% | Not Reported | mdpi.com |

| HZ5 (Zeolite) | 573 K, 12 h on stream | Decreased from 79.28% to 21.31% | Not Reported | Not Reported | mdpi.com |

| HZSM-5 / Amberlyst 70 | 443-525 K, 20-35 bar | > 90% | 95% (towards C8+ alkenes) | Not Reported | researchgate.net |

| NiSO₄/γ-Al₂O₃ | 50–90 °C, 2170 kPa | Not Reported | High dimer selectivity | Not Reported | researchgate.net |

Mechanistic Studies of Catalyst Deactivation in Oligomerization Processes

Catalyst deactivation is a critical issue in isobutylene oligomerization, primarily driven by the formation and deposition of heavy oligomers on the catalyst's active sites. tandfonline.com

Key Mechanisms of Deactivation:

Pore Blockage: The primary cause of deactivation is the formation of high-molecular-weight oligomers (C16, C20, and heavier) that block the catalyst's pores. tandfonline.commdpi.comacademie-sciences.fr This pore blockage, or coking, hinders the diffusion of reactants to the active sites and products away from them, leading to a decline in activity. mdpi.comresearchgate.net

Active Site Coverage: The heavy hydrocarbons can also directly cover the acid sites, inhibiting the adsorption of reactant molecules and thus deactivating the catalyst. researchgate.net

Influence of Reaction Conditions: Deactivation is sensitive to reaction parameters. Studies on HZSM-5 zeolite catalysts revealed that higher pressures encourage oligomerization, leading to a greater accumulation of trapped, deactivating species. chemrxiv.org Conversely, higher temperatures can promote the cracking of these large oligomers into lighter fractions or accelerate their conversion into coke through condensation reactions. chemrxiv.org For some catalysts, like W₂O₃/Al₂O₃, increasing the temperature leads to faster deactivation. tandfonline.com

Strategies to mitigate deactivation include modifying catalyst structures, such as creating hierarchical porous zeolites to improve diffusion, which makes the catalyst more resistant to deactivation by pore blockage. mdpi.com

Reaction Pathways and Kinetic Studies of this compound Formation

Understanding the reaction pathways and kinetics is essential for optimizing the production of this compound and other desired oligomers.

Mechanistic Investigations of Isobutylene Oligomerization

The oligomerization of isobutylene on solid acid catalysts is widely understood to proceed through a carbocation mechanism. academie-sciences.fr

The general pathway involves several key steps:

Carbocation Formation: The process initiates with the protonation of an isobutene molecule on a Brønsted acid site of the catalyst, forming a tert-butyl carbocation. academie-sciences.fr

Stepwise Oligomerization: This carbocation then acts as an electrophile, attacking another isobutene molecule. tandfonline.comacademie-sciences.fr This forms a C8 carbocation, which can then deprotonate to yield a C8 olefin (a diisobutylene). tandfonline.com This process can continue in a successive manner, with the C8 olefin reacting with another isobutene to form a C12 species, which can then react again to form a C16 species (this compound). tandfonline.com This stepwise addition is a key feature of the oligomerization mechanism. acs.org

Desorption and Further Reactions: For optimal selectivity towards a specific oligomer like a C8 olefin, the product must desorb quickly from the catalyst's acid sites. tandfonline.com If it remains strongly adsorbed, it will continue to react, forming heavier oligomers and diminishing the selectivity towards the desired product. tandfonline.com

The specific mechanism can also be described by established models. For the liquid-phase dimerization of isobutene over macroporous acidic resins, a combination of a Langmuir-Hinshelwood-Hougen-Watson mechanism and a modified Eley-Rideal mechanism has been proposed. bme.hu Other studies on H-mordenite suggest the reaction follows a Rideal mechanism. academie-sciences.fr

Kinetic Modeling of this compound Formation and Related Oligomers

Kinetic modeling is a powerful tool for understanding and predicting the behavior of complex reaction networks like isobutylene oligomerization. These models often have to account for numerous species and reactions.

To manage this complexity, isomers are often lumped together into pseudo-components based on their carbon number. bme.hu For example, a kinetic model might group all C4 isomers, C5 isomers, and so on, to reduce the number of variables. bme.hu

Key findings from kinetic studies include:

Reaction Order: The oligomerization of isobutene on H-mordenite has been shown to follow first-order kinetics, based on the linear relationship observed between the initial reaction rates and the initial reactant concentration. academie-sciences.fr

Mechanistic Models: Kinetic models are often built upon proposed reaction mechanisms. The Eley-Rideal mechanism has been used to model the dimerization of ethylene (B1197577), a related process, while other reactions in the same system followed a Langmuir-Hinshelwood mechanism. bme.hu For isobutene dimerization in the liquid phase, models incorporating both Langmuir-Hinshelwood and Eley-Rideal mechanisms have provided the best fit. bme.hu

Diffusion Considerations: The physical dimensions of the reactant and product molecules relative to the catalyst's pore openings are crucial for accurate kinetic modeling, especially with zeolite catalysts. scribd.com

| Compound | Molecular Size (nm) | Source |

|---|---|---|

| Isobutylene | 0.42 × 0.42 | scribd.com |

| Diisobutylene | 0.75 × 0.44 | scribd.com |

| Triisobutylene (B147571) | 0.83 × 0.51 | scribd.com |

| This compound | 0.96 × 0.63 | scribd.com |

Influence of Reaction Parameters on Reaction Kinetics and Product Selectivity

Reaction parameters such as temperature, pressure, and space velocity have a profound impact on reaction kinetics and the resulting product distribution.

Temperature: Temperature often has a dual effect. For a NiO-W₂O₃/Al₂O₃ catalyst, isobutene conversion increased with higher temperatures, which is expected when side reactions are minimal. tandfonline.com However, for a W₂O₃/Al₂O₃ catalyst, conversion dropped as temperature increased from 50 to 150°C due to accelerated catalyst deactivation. tandfonline.com In isoamylene oligomerization, increasing the temperature from 327 K to 384 K decreased the selectivity towards dimers from 90% to 60%, while increasing the formation of trimers and cracking products. cnrs.fr At very high temperatures (523–573 K), reactant diffusion limitations can become the rate-controlling factor. rsc.org

Pressure: Higher pressure generally favors oligomerization reactions. chemrxiv.org However, this can also accelerate the formation of the heavy, trapped species that cause catalyst deactivation. chemrxiv.org

Space Velocity: The weight hourly space velocity (WHSV), which is related to the reactant's residence time, affects conversion. cnrs.fr In studies of isoamylene oligomerization, increasing the WHSV (reducing residence time) led to a decrease in conversion, as expected. cnrs.fr However, within a certain range, the WHSV was found to have no significant influence on product selectivity. cnrs.fr

| Parameter | Effect | Example/Catalyst | Source |

|---|---|---|---|

| Temperature | Increased conversion | NiO-W₂O₃/Al₂O₃ | tandfonline.com |

| Temperature | Decreased conversion (due to deactivation) | W₂O₃/Al₂O₃ | tandfonline.com |

| Temperature | Decreased dimer selectivity, increased trimer selectivity | Amberlyst™ 15 (for isoamylene) | cnrs.fr |

| Pressure | Promotes oligomerization and accumulation of deactivating species | HZSM-5 | chemrxiv.org |

| Space Velocity (WHSV) | Increased WHSV decreases conversion but has minimal effect on selectivity | Amberlyst™ 15 (for isoamylene) | cnrs.fr |

Isomerism and Structural Characterization of Tetraisobutylene

Elucidation of Isomeric Diversity in Tetraisobutylene Compounds

Isomerism is a core concept in organic chemistry where compounds share the same molecular formula but have different structural arrangements. solubilityofthings.comnkorganicchemistryclasses.comsolubilityofthings.com This phenomenon is particularly prominent in this compound, which is a product of isobutylene (B52900) polymerization. The polymerization process can lead to a variety of structural isomers, which are compounds with the same molecular formula but different atomic connectivity. nkorganicchemistryclasses.comvedantu.com These differences can arise from variations in the carbon skeleton (chain isomerism) or the position of double bonds (position isomerism). solubilityofthings.comnkorganicchemistryclasses.comsolubilityofthings.com

The isomeric composition of this compound is highly dependent on the catalytic system and reaction conditions used during its synthesis. Different catalysts can favor the formation of specific isomers, leading to a product with a unique isomeric distribution. The study of this isomeric diversity is fundamental to understanding the relationship between the synthesis process, the resulting molecular structures, and the final properties of the this compound product. researchgate.netrsc.org

Advanced Spectroscopic and Chromatographic Methods for Isomer Identification and Separation

Due to the chemical similarity of the various isomers present in this compound, their separation and identification necessitate the use of sophisticated analytical techniques. nih.gov A combination of chromatographic and spectroscopic methods is often required to achieve a comprehensive characterization of these complex hydrocarbon mixtures. mdpi.comnih.gov

Application of Gas Chromatography (GC) for Isomer Resolution

Gas chromatography (GC) is a powerful and widely used technique for separating volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound isomers. phenomenex.comijpsjournal.com The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a column. fiveable.me The choice of the stationary phase is critical for achieving optimal resolution of the isomers. ijpsjournal.com

For complex hydrocarbon mixtures like this compound, high-resolution capillary GC columns are often employed. chromatographyonline.com These columns, with their long length and small internal diameter, provide a large number of theoretical plates, leading to enhanced separation efficiency. chromatographyonline.com The selection of a stationary phase with appropriate polarity is crucial for exploiting the subtle differences in the physicochemical properties of the isomers, thereby enabling their separation. uta.edu Factors such as boiling point and molecular shape play a significant role in the retention time of each isomer on the GC column.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the isomers of this compound. byjus.comresearchgate.net NMR spectroscopy is based on the magnetic properties of atomic nuclei and provides a wealth of information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. mdpi.comlibretexts.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for characterizing organic compounds. nih.gov In the context of this compound, ¹H NMR spectra provide information about the different types of protons and their neighboring atoms, while ¹³C NMR spectra reveal the number and types of carbon atoms in the molecule. byjus.com

For complex isomeric mixtures, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. mdpi.com These advanced experiments help to establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the definitive determination of the isomeric structures present in the mixture. researchgate.netmdpi.com The combination of GC and NMR has been successfully used to identify triisobutylene (B147571) and this compound isomers. acs.org

Role of Mass Spectrometry (MS) and Hyphenated Techniques in Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. ijprajournal.com When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for the identification and quantification of individual components in complex mixtures. longdom.orgnih.gov

In GC-MS analysis of this compound, the separated isomers from the GC column are introduced into the mass spectrometer, where they are ionized. The resulting mass spectrum shows the molecular ion, which confirms the molecular weight of the isomer, and a series of fragment ions. ijprajournal.com The fragmentation pattern is often unique to a specific isomer and can be used as a fingerprint for its identification. ajrconline.org

Tandem mass spectrometry (MS-MS) can provide even more detailed structural information by fragmenting specific ions and analyzing the resulting products. ajrconline.orgresearchgate.net This technique is particularly useful for distinguishing between isomers that may have very similar mass spectra.

Integration of Other Advanced Analytical Approaches for Complex Hydrocarbon Mixtures

The comprehensive characterization of complex hydrocarbon mixtures like this compound often benefits from the integration of multiple advanced analytical techniques. numberanalytics.com Comprehensive two-dimensional gas chromatography (GCxGC) is one such technique that offers significantly enhanced separation power compared to conventional GC. numberanalytics.com By using two columns with different separation mechanisms, GCxGC can resolve a much larger number of components in a single analysis. numberanalytics.com

Other advanced methods that can be applied to the analysis of complex hydrocarbon mixtures include:

Fourier Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecules. researchgate.net

Density Functional Theory (DFT) Calculations: Can be used to predict the spectroscopic properties (like IR spectra) of different isomers, aiding in their identification. chemrxiv.org

The combination of these advanced analytical approaches, often in a hyphenated format, provides a powerful arsenal (B13267) for the detailed characterization of the isomeric composition of this compound and other complex hydrocarbon mixtures. longdom.orgresearchgate.net

Interactive Data Table: Analytical Techniques for this compound Characterization

| Analytical Technique | Principle | Information Obtained | Application to this compound |

| Gas Chromatography (GC) | Differential partitioning between mobile and stationary phases. fiveable.me | Separation of volatile components based on boiling point and polarity. fiveable.me | Resolution of individual isomers. uta.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field. mdpi.com | Detailed molecular structure, connectivity, and stereochemistry. byjus.comresearchgate.net | Unambiguous identification of isomeric structures. acs.org |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions. ijprajournal.com | Molecular weight and structural information from fragmentation patterns. ijprajournal.com | Identification and confirmation of isomers, often coupled with GC. longdom.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with MS detection. longdom.org | Separation and identification of individual components in a mixture. nih.gov | A standard and powerful method for isomer-specific analysis. nih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Utilizes two orthogonal separation columns. numberanalytics.com | Enhanced separation of highly complex mixtures. numberanalytics.com | Detailed profiling of the isomeric composition. numberanalytics.com |

Academic Investigations of Tetraisobutylene Applications and Derivatives

Research on Tetraisobutylene as a Fuel Component and Additive

This compound (TIB) has been the subject of academic research primarily for its potential applications as a component in various fuel formulations. Its properties make it a candidate for enhancing certain fuel characteristics, leading to investigations into its effects on combustion and its role as an octane (B31449) booster.

Academic Impact on Combustion Characteristics of Fuel Blends

The introduction of additives to fuel blends is a common practice to improve performance and reduce harmful emissions. Academic studies have explored how different additives alter the combustion process. For instance, the addition of iso-butanol to biodiesel has been found to improve the evaporation and atomization of the fuel, which in turn alters the combustion characteristics. researchgate.net Specifically, blending iso-butanol with biodiesel can prolong the ignition delay but shorten the combustion duration at higher engine loads. researchgate.net

Similarly, research on ethanol-gasoline blends has shown that the presence of ethanol (B145695) can significantly impact combustion. sae.org Digital engineering workflows and measurement campaigns on a 1L 3-cylinder GDI SI engine have demonstrated that ethanol content affects in-cylinder pressure profiles and emissions, with the effects varying depending on the engine's operating conditions. sae.org For example, particulate matter was observed to decrease with higher ethanol percentages at most operating points, except at high engine loads. sae.org

Studies on other oxygenated hydrocarbons, like dimethyl carbonate (DMC), when blended with gasoline, have also revealed impacts on combustion. Research using a Rapid Compression-Expansion Machine (RCEM) showed that blending DMC or ethanol with gasoline effectively suppresses engine knock, with ethanol showing greater effectiveness on a volume basis. mdpi.com The combustion durations for DMC/gasoline blends were found to be shorter than those of the neat fuels and were comparable to ethanol/gasoline blends, depending on the blending ratio. mdpi.com

While direct academic research focusing solely on this compound's impact on combustion characteristics is not as prevalent in the provided search results, the existing body of research on similar branched hydrocarbons and oxygenates provides a framework for understanding how such components can influence the complex processes within an internal combustion engine.

Studies on its Role as an Octane-Boosting Component in Fuel Formulations

This compound is recognized as a valuable high-octane component in gasoline. The research octane number (RON) is a critical measure of a fuel's ability to resist auto-ignition, also known as knocking. ub.edu Hydrocarbons with a high degree of branching, such as isoalkanes like this compound, generally exhibit higher octane numbers. ub.edu

Academic and industrial research has explored various substances for their octane-boosting capabilities. One study demonstrated that blending an octane booster with gasoline at different percentages (from 0.5% to 2.0%) resulted in a notable increase in the research octane number (RON) of the fuel sample. tci-thaijo.org Specifically, the RON increased from 88 to as high as 90.8 with a 2.0% blend of the octane booster. tci-thaijo.org

Another area of research has been the synthesis of octane boosters from alternative feedstocks. For example, a one-step synthesis of an octane booster for gasoline was achieved using glycerol (B35011) and tert-butyl alcohol with a solid acid catalyst. researchgate.net This process yielded a product mixture containing diisobutylene (DIB) and this compound (TIB), both of which are known to be effective octane enhancers. researchgate.net

The following table summarizes the increase in Research Octane Number (RON) with the addition of an octane booster to gasoline, as reported in one study. tci-thaijo.org

| Percentage of Octane Booster in Gasoline | Resulting Research Octane Number (RON) |

| 0.0% | 88.0 |

| 0.5% | 89.4 |

| 1.0% | 90.0 |

| 1.5% | 90.5 |

| 2.0% | 90.8 |

Research into Alternative Fuel Formulations Incorporating this compound

The quest for alternative fuels is driven by the need to reduce reliance on fossil fuels and mitigate environmental impact. bilfinger.com Research in this area explores a wide range of options, including biofuels, e-fuels, and blends of conventional fuels with renewable components. bilfinger.com While specific research on this compound's role in alternative fuels is not extensively detailed in the provided results, the broader context of alternative fuel development is relevant.

Studies have investigated the use of waste transformer oil (WTO) blended with biodiesel and diesel as an alternative fuel. researchgate.net This research focuses on developing burner systems to utilize such blends for thermal energy generation, thereby reducing industrial waste. researchgate.net Another area of active research is the use of alcohols, such as ethanol and butanol, as blending components in gasoline and diesel. sae.orgmdpi.com These alcohols can be produced from renewable resources and have been shown to impact engine performance and emissions. sae.orgmdpi.com

The development of alternative fuels often involves complex blends to achieve desired properties. Given this compound's high octane rating and its production from isobutylene (B52900) (which can be derived from various sources), it has the potential to be a valuable component in advanced and alternative fuel formulations designed to meet specific performance and environmental targets.

This compound as an Intermediate in Chemical Synthesis

Beyond its use as a fuel component, this compound serves as an important intermediate in various chemical synthesis processes. Its chemical structure allows for a range of reactions, including cracking and hydrogenation, to produce other valuable chemicals.

Investigations into Cracking Reactions for Isobutylene Recovery or Other Products

The cracking of larger hydrocarbon molecules into smaller, more valuable ones is a fundamental process in the chemical industry. In the context of this compound, cracking is primarily investigated as a method to recover isobutylene. Isobutylene is a key building block for the production of various polymers and other chemicals.

One of the main industrial routes to high-purity isobutylene involves the cracking of methyl tert-butyl ether (MTBE). scribd.comgoogle.com This process is typically carried out in the vapor phase over a catalyst at elevated temperatures. scribd.com The reaction is endothermic and reversible, with higher temperatures and lower pressures favoring the production of isobutylene. scribd.com Research has focused on optimizing catalysts and reaction conditions to achieve high conversion rates of MTBE to isobutylene while minimizing side reactions, such as the dimerization of isobutylene to form diisobutylene. scribd.com

Similarly, processes have been developed for the cracking of isobutane (B21531) to produce isobutylene. osti.gov These processes often involve controlled conditions in the presence of steam and utilize efficient tubular furnaces to achieve high yields of isobutylene and propylene. osti.gov While not directly the cracking of this compound, this research highlights the industrial importance of producing isobutylene, for which this compound can be a precursor or a co-product in related processes.

The following table provides an overview of typical conditions and outcomes for the cracking of MTBE to produce isobutylene, based on patented processes. scribd.com

| Parameter | Value |

| Feedstock | MTBE-rich stream (98.3 wt% purity) |

| Reaction Phase | Vapor |

| Reactor Type | Fixed-bed, shell-and-tube |

| Catalyst | Proprietary magnesium aluminosilicate (B74896) doped with alkali metal oxide |

| Temperature | ~568°F (298°C) |

| Pressure | 109–124 psia |

| MTBE Conversion | 94% |

| Main Product | Isobutylene |

| Major By-product | Methanol (B129727) |

Hydrogenation Studies of this compound and its Derivatives

Hydrogenation is a chemical reaction that involves the addition of hydrogen, typically in the presence of a catalyst. This process is widely used to convert unsaturated compounds into saturated ones. In the context of this compound and its derivatives, hydrogenation is a key step in producing valuable saturated hydrocarbons.

While specific studies on the direct hydrogenation of this compound were not prominent in the search results, the hydrogenation of related compounds and derivatives is well-documented. For instance, the hydrogenation of quinoline (B57606) derivatives to produce optically active tetrahydroquinoline derivatives is an important process in the pharmaceutical and agrochemical industries. pku.edu.cn Research in this area has focused on developing highly efficient and enantioselective catalysts, such as chiral cationic ruthenium complexes, to control the stereochemistry of the hydrogenation product. pku.edu.cn

The hydrogenation of CO2 derivatives, such as carbonates, carbamates, and ureas, to produce methanol and other valuable chemicals is another active area of research. mdpi.comnih.gov These studies often employ transition metal catalysts, such as ruthenium and manganese complexes, under various reaction conditions. mdpi.comnih.gov

The principles and catalysts developed for these hydrogenation reactions are applicable to the hydrogenation of olefins like this compound. The hydrogenation of this compound would yield isooctane (B107328) (2,2,4-trimethylpentane), another high-octane gasoline component. This transformation is significant as it converts an olefin, which can have limitations in certain fuel specifications, into a more stable and desirable paraffin.

The following table summarizes the catalysts and general conditions used in the hydrogenation of various unsaturated compounds, providing a reference for the types of systems that could be applied to this compound.

| Substrate Type | Catalyst System | General Conditions | Product Type |

| Quinolines | Chiral Cationic Ruthenium Complexes | H2 pressure, alcoholic solvent | Tetrahydroquinolines |

| CO2 Derivatives (e.g., Carbonates) | Ruthenium or Manganese Complexes | H2 pressure, elevated temperature | Methanol, Amines |

| Urea Derivatives | Ruthenium Complexes with Additives | H2 pressure, controlled temperature | Methylamines, Formamides, Methanol |

Theoretical and Computational Studies of Tetraisobutylene Systems

Quantum Chemical Calculations on Tetraisobutylene and Related Oligomerization Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of the intermediates involved in isobutene oligomerization. worldscientific.comresearchgate.netacademie-sciences.fr The formation of this compound proceeds through a series of carbocationic intermediates, with the tert-butyl cation (t-C₄H₉⁺) being a key species. hep.com.cnacademie-sciences.fr

Theoretical studies have focused on characterizing the structure and energetics of these carbocations. For instance, calculations have been employed to compare the stability of different carbocation isomers and to investigate their interaction with catalyst surfaces, such as zeolites. researchgate.netacademie-sciences.fr The formation of the tert-butyl carbocation from isobutene on zeolite surfaces has been confirmed by both theoretical calculations and solid-state NMR spectroscopy. academie-sciences.fr These calculations provide fundamental data on bond lengths, bond angles, and charge distributions, which are essential for understanding the reactivity of these transient species.

Research has also delved into the reaction pathways of isobutene oligomerization. Quantum chemical simulations have been used to investigate the carbocation transition states in sulfuric acid-catalyzed alkylation, a process closely related to oligomerization. hep.com.cnhep.com.cn These studies predict the distribution of various octane (B31449) isomers and the formation of heavier oligomers, with results showing good agreement with experimental data. hep.com.cn By calculating the energy barriers for different reaction steps, such as dimerization and trimerization, researchers can identify the most favorable pathways leading to the formation of higher oligomers like this compound. researchgate.net

Table 1: Comparison of Computational Methods for Studying Carbocation Intermediates

| Computational Method | Information Provided | Relevance to this compound Formation |

| Density Functional Theory (DFT) | Electronic structure, optimized geometries, relative energies of isomers and transition states. worldscientific.comacs.org | Understanding the stability and reactivity of carbocation intermediates like the tert-butyl cation. researchgate.net |

| Ab initio Molecular Dynamics (AIMD) | Dynamic behavior of reactive species, reaction pathways in condensed phases. rsc.org | Simulating the initiation and propagation steps of isobutylene (B52900) polymerization in the presence of a catalyst. figshare.com |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | High-level quantum mechanical calculations on the active site embedded in a larger molecular mechanics environment. researchgate.net | Studying the interaction of carbocations with the complex structure of zeolite catalysts. researchgate.net |

Molecular Dynamics Simulations for Investigating Reaction Mechanisms and Pathways

Molecular dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules, offering a detailed picture of reaction dynamics. csic.es For the oligomerization of isobutene, MD simulations can be used to visualize the collision of reactant molecules, the formation of intermediates, and the eventual creation of product molecules like this compound. acs.orgresearchgate.net

A significant challenge in classical MD simulations is the inability to model the breaking and forming of chemical bonds. To overcome this, reactive force fields (ReaxFF) have been developed. mdpi.comresearchgate.netresearchgate.net ReaxFF allows for the simulation of chemical reactions by dynamically changing the bonding between atoms based on their instantaneous positions and environment. This approach has been used to study the degradation and recombination of hydrocarbon chains, providing insights into the complex chemistry occurring during processes like oligomerization. mdpi.com

Ab initio molecular dynamics (AIMD) is another powerful technique where the forces between atoms are calculated "on-the-fly" using quantum mechanics. rsc.orgx-mol.net While computationally more expensive than classical MD, AIMD provides a more accurate description of chemical reactions without the need for pre-parameterized force fields. rsc.org AIMD simulations have been successfully applied to study the mechanism of isobutylene polymerization catalyzed by Lewis acids, revealing a two-step mechanism for the initiation stage. rsc.orgfigshare.com These simulations can track the entire reaction trajectory, from the initial interaction of the monomer with the catalyst to the propagation of the polymer chain.

Table 2: Applications of Molecular Dynamics Simulations in Isobutene Oligomerization

| Simulation Technique | Focus of Investigation | Key Findings |

| Classical MD | Structural and dynamic properties of polyisobutylene. csic.es | Provides insights into the physical properties of the resulting oligomers/polymers. |

| Reactive Force Field (ReaxFF) MD | Bond breaking and formation during hydrocarbon reactions. mdpi.comresearchgate.net | Elucidates complex reaction networks, including side reactions and catalyst deactivation pathways. |

| Ab initio MD (AIMD) | Detailed reaction mechanisms at the quantum level. rsc.org | Confirms reaction intermediates and transition states, and clarifies the role of the catalyst. figshare.com |

Predictive Modeling of Catalytic Performance and Selectivity in Oligomerization

The selective synthesis of a specific oligomer like this compound from isobutene is a significant challenge, as a mixture of dimers, trimers, and higher oligomers is often produced. researchgate.net Predictive modeling aims to establish a relationship between catalyst properties, reaction conditions, and the resulting product distribution. researchgate.netbme.huresearchgate.net

Kinetic modeling is a common approach where a set of elementary reaction steps is proposed, and the corresponding rate equations are solved to predict the concentration of different products over time. aalto.fimdpi.comehu.eusnih.gov These models can incorporate various reaction pathways, including dimerization, trimerization, and further oligomerization, as well as side reactions. researchgate.net For isobutene oligomerization over solid acid catalysts like ion-exchange resins and zeolites, kinetic models have been developed based on mechanisms such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models. researchgate.netbme.hu These models can help in optimizing reaction conditions (e.g., temperature, pressure, feed composition) to maximize the yield of the desired oligomer. aalto.fi

The properties of the catalyst, such as the type, strength, and density of acid sites, are crucial for its performance. academie-sciences.fr For zeolite catalysts, the pore structure and topology also play a significant role in determining the product selectivity by imposing shape-selective constraints on the reacting molecules. academie-sciences.fracs.org Predictive models can incorporate these catalyst descriptors to forecast their performance. For example, studies have shown that for zeolite catalysts, both small crystal size and the presence of mesoporosity are critical for minimizing diffusion limitations and improving the yield of higher oligomers. researchgate.net

Application of Machine Learning Frameworks in Hydrocarbon Chemistry Research relevant to this compound

Quantitative Structure-Property Relationship (QSPR) models are a type of ML application used to predict the physical and chemical properties of molecules based on their structural features. acs.orgresearchgate.netxdhg.com.cnnih.govresearchgate.net For instance, QSPR models have been developed to predict properties like viscosity and octane number for a wide range of hydrocarbons, which is relevant for the characterization of fuel components like this compound. acs.orgresearchgate.netresearchgate.net

In the domain of catalysis, ML can be used to design new catalysts with improved performance. mdpi.comrsc.org By analyzing the relationship between the structural features of a catalyst and its activity and selectivity, ML models can identify the key descriptors that govern catalytic performance. This information can then be used to computationally screen large libraries of potential catalysts to identify promising candidates for experimental validation. For olefin oligomerization, ML methods have been combined with quantum mechanical calculations to design new catalysts with enhanced selectivity for specific products. rsc.org Furthermore, ML techniques like SHapley Additive exPlanations (SHAP) and Sure Independence Screening and Sparsifying Operator (SISSO) have been used to analyze the importance of various experimental parameters and catalyst characteristics in the oligomerization of long-chain olefins on zeolite catalysts. x-mol.net

Environmental Fate and Behavior Research of Tetraisobutylene

The environmental fate and behavior of a chemical substance describe its transport and transformation in the environment. For tetraisobutylene, a highly branched C16 alkene, understanding its environmental distribution, degradation mechanisms, and persistence is crucial for assessing its potential environmental impact. Due to a lack of specific data for this compound, research often relies on studies of similar compounds, such as other C16 alkenes and branched hydrocarbons.

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Routes for Tetraisobutylene

The chemical industry's shift away from a near-total reliance on fossil fuels is a primary driver of innovation. The production of this compound traditionally begins with isobutylene (B52900) sourced from petrochemical streams. Future-focused research is centered on developing commercially viable pathways from renewable feedstocks.

The core of this trend lies in the bio-based production of isobutylene. vinatiorganics.com Fermentation processes using engineered microorganisms are being developed to convert renewable resources like sugars, cereals, and agricultural waste into isobutylene. fraunhofer.deglobal-bioenergies.com Companies like Global Bioenergies have demonstrated the capability of producing isobutylene from sugars in a fermentative process, which can then be oligomerized to create products like isooctane (B107328) and other fuel additives. fraunhofer.deglobal-bioenergies.com This bio-manufacturing approach offers a significant reduction in carbon footprint compared to traditional petrochemical methods. global-bioenergies.com

Another prominent route involves the production of bio-isobutanol from feedstocks such as corn, sugarcane, or lignocellulosic biomass, followed by its catalytic dehydration to isobutylene. confis.czresearchgate.net This bio-isobutylene can then serve as a direct, drop-in replacement for its fossil-derived counterpart in existing oligomerization plants. Research in this area focuses on optimizing the entire value chain, from the efficiency of the initial fermentation to the energy consumption of the final dehydration and purification steps. confis.czupv.es The overarching goal is to create an integrated biorefinery concept where waste streams or renewable raw materials are transformed into valuable chemical building blocks like isobutylene, paving the way for sustainable this compound production. upv.es

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthesis Routes for Isobutylene

| Parameter | Conventional Petrochemical Route | Emerging Bio-Based Route |

|---|---|---|

| Primary Feedstock | Crude Oil / Natural Gas (Fossil Fuels) | Sugars, Lignocellulosic Biomass, Starch (Renewable) fraunhofer.deresearchgate.net |

| Key Process | Steam Cracking or Fluid Catalytic Cracking | Fermentation of Sugars or Catalytic Dehydration of Bio-isobutanol vinatiorganics.comconfis.cz |

| Environmental Impact | Higher Greenhouse Gas Emissions, Reliance on Depleting Resources | Lower Carbon Footprint, Utilization of Renewable Carbon global-bioenergies.com |

| Current Status | Mature, Commercially Dominant | Demonstration and early commercial stages, requires process optimization fraunhofer.deconfis.cz |

Advanced Materials for Catalysis in Isobutylene Oligomerization

Zeolites are at the forefront of this research due to their well-defined pore structures, high surface area, and tunable acidity. researchgate.net The topology of the zeolite plays a critical role; for instance, zeolites with three-dimensional channel systems like Beta and USY (FAU topology) generally show higher isobutylene conversion and selectivity towards desired oligomers compared to one-dimensional zeolites like mordenite. researchgate.netacademie-sciences.fr The acid properties, specifically the balance between Brönsted and Lewis acid sites, are crucial. Lewis acid sites are believed to enhance the selective adsorption of isobutylene near the catalytically active Brönsted sites, improving dimerization and oligomerization efficiency. academie-sciences.fr Current research explores modifying zeolites, such as by loading them with metals like nickel or cobalt, to further tune their acidic and catalytic properties for higher selectivity to specific products like C8 or C12 olefins. mdpi.comacademie-sciences.fr

Beyond zeolites, other solid acid materials are being actively investigated:

Sulfonic Acid Resins: Macroporous resins like Amberlyst have shown excellent performance at the mild temperatures required for liquid-phase oligomerization, though their thermal stability is lower than that of zeolites. researchgate.netrsc.org

Heteropolyacids: These compounds, supported on materials like silica, offer strong Brönsted acidity and have been evaluated for oligomerization reactions. researchgate.net

Modified Metal Oxides: Materials such as sulfated or tungstated zirconia and NiSO₄/γ-alumina are being developed as effective Lewis acid catalysts with high selectivity for dimer formation. rsc.orgresearchgate.netresearchgate.net

The trend is towards designing catalysts with precisely controlled acid site density, strength, and type to steer the reaction towards specific oligomers like di-, tri-, or this compound, while minimizing undesirable side reactions and catalyst deactivation. mdpi.comacademie-sciences.fr

Table 2: Performance of Selected Advanced Catalysts in Isobutylene Oligomerization

| Catalyst Type | Example | Key Research Finding | Reference |

|---|---|---|---|

| Zeolite (Metal-Loaded) | 6% Co/BETA | Achieved 74% isobutylene conversion with ~70% selectivity to C8 olefins at 60°C and 1 MPa. | mdpi.com |

| Zeolite (Topology Study) | Beta Zeolite (3D) | Demonstrated 99% isobutylene conversion, significantly higher than 2D (Ferrierite) and 1D (Mordenite) zeolites. | academie-sciences.fr |

| Ionic Liquid Analog | 0.75AA-1.0AlCl₃ | Reached 85.26% isobutylene conversion with 80.20% selectivity for C8 + C12 oligomers at 60°C. | sciopen.comresearchgate.net |

| Polymeric Resin | Amberlyst-36 | Effective for oligomerizing mixed isobutene/propene feeds, producing a high-octane gasoline-range product. | rsc.org |

Integration of Advanced Analytical and Computational Methods for Comprehensive Understanding

A deep, fundamental understanding of the complex reaction network involved in isobutylene oligomerization is essential for designing next-generation catalysts and processes. The integration of sophisticated analytical techniques with powerful computational modeling is a key emerging trend that provides insights unattainable through traditional methods alone.

Advanced Analytical Techniques are being employed to precisely characterize the complex mixture of isomers formed during oligomerization. The combination of Gas Chromatography (GC) with Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for identifying the specific molecular structures of various triisobutylene (B147571) and this compound isomers present in reaction products. researchgate.netacs.org Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, along with solid-state NMR, allow researchers to observe the interactions between isobutylene molecules and the catalyst surface in real-time. academie-sciences.frsciopen.comresearchgate.net This provides direct evidence for the formation of key intermediates, like the tert-butyl carbocation, on the catalyst's acid sites. academie-sciences.fr

Computational Methods offer a complementary, molecular-level view. Kinetic modeling based on principles like the Langmuir-Hinshelwood mechanism is used to develop models that accurately describe experimental data and predict reaction rates under various conditions. researchgate.netacs.org Such models can help elucidate the activation energies for different steps in the oligomerization process. researchgate.net Furthermore, quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate reaction mechanisms, map potential energy surfaces for the formation of different oligomers, and understand how the structure of a catalyst's active site influences its selectivity. academie-sciences.fr By combining experimental data from advanced analytical tools with the predictive power of computational chemistry, researchers can build a comprehensive picture of the entire catalytic cycle, accelerating the rational design of more efficient catalysts.

Exploration of Novel this compound Derivatives and Their Potential Academic Applications

While this compound itself has established industrial uses, academic research is exploring the synthesis of novel derivatives from highly reactive oligomers for fundamental studies and specialized applications. This research often focuses on creating well-defined oligomers with specific functional end-groups, transforming them from simple hydrocarbons into versatile chemical building blocks.

A significant area of exploration is the synthesis of terminally functionalized polyisobutylenes (PIBs), where this compound represents a low-molecular-weight analogue. mdpi.com Research has demonstrated methods for producing oligomers with highly reactive terminal double bonds (exo-olefins), which are much more amenable to subsequent chemical modification than the more stable internal (endo) double bonds found in conventionally produced oligomers. mdpi.com

These reactive oligomers serve as platforms for creating novel derivatives. For example, methods have been developed for the quantitative synthesis of PIBs capped with primary bromide (-Br), hydroxyl (-OH), amine (-NH₂), or methacrylate (B99206) termini. researchgate.net Such functionalized oligomers have significant potential in academic research, particularly in polymer science:

Macromonomers and Macroinitiators: A this compound derivative with a terminal methacrylate group could act as a macromonomer, capable of being polymerized with other monomers to create graft copolymers. Similarly, a terminally-brominated oligomer could serve as a macroinitiator for Atom Transfer Radical Polymerization (ATRP) to synthesize novel block copolymers. sigmaaldrich.com

Synthesis of Complex Architectures: The ability to introduce specific functionalities allows for the precise construction of more complex polymer structures. For instance, the dimerization of macromonomers with specific end-groups has been observed, pointing to pathways for creating well-defined, higher-molecular-weight materials from oligomeric precursors. researchgate.net

Pseudohalide Chemistry: Research into the synthesis of poly(2-methylpropene) with pseudohalide end-groups, such as those derived from hydrazoic acid, opens up new avenues for creating nitrogen-containing polymers with unique properties and reactivity for further chemical transformations. researchgate.net

This exploration is less about immediate commercial products and more about expanding the fundamental toolkit available to polymer and materials chemists, using well-defined oligomers like this compound as a starting point for creating new materials with tailored properties. researchgate.netsigmaaldrich.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing tetraisobutylene?

- Methodological Answer : Synthesis typically involves acid-catalyzed oligomerization of isobutylene. Characterization requires coupling gas chromatography (GC) with nuclear magnetic resonance (NMR) to distinguish isomers, as described in Francis and Archery (1963) . Ensure purity by confirming the absence of triisobutylene via GC retention time comparisons. Report detailed reaction conditions (e.g., catalyst type, temperature) and spectral data (e.g., NMR shifts) to enable reproducibility .

Q. How can researchers address missing physicochemical data (e.g., boiling point, vapor pressure) for this compound?

- Methodological Answer : Use predictive models like group contribution methods or experimental techniques such as differential scanning calorimetry (melting point) and static vapor pressure apparatus. Cross-validate results with computational chemistry tools (e.g., COSMO-RS). Note that TCI America’s MSDS lists critical data as "not available," highlighting a research gap .

Q. What spectroscopic techniques are optimal for identifying this compound isomers?

- Methodological Answer : Combine NMR and GC-MS for structural elucidation. Key NMR signals include olefinic proton resonances (5.0–5.5 ppm) and methyl group splitting patterns. Gas chromatography can resolve isomers based on retention times, as demonstrated in studies of alpha-olefins .

Advanced Research Questions

Q. How can contradictions in reported reaction yields or spectroscopic data for this compound be resolved?

- Methodological Answer : Perform systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized catalysts). Use multivariate analysis to identify confounding variables (e.g., trace moisture in catalysts). Publish raw datasets and calibration curves to facilitate cross-lab comparisons .

Q. What computational strategies are effective for modeling this compound’s reactivity in polymerization or oxidation reactions?

- Methodological Answer : Apply density functional theory (DFT) with basis sets like 6-31G(d) to simulate transition states and activation energies. Validate models against experimental kinetics (e.g., Arrhenius parameters). Use molecular dynamics to predict steric effects from branched structures .

Q. How does this compound’s stability under varying temperatures and light exposure impact experimental design?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-vis spectroscopy. Design experiments with dark controls and inert gas purging to mitigate degradation. Reference TCI America’s MSDS, which advises avoiding heat/light and long storage .

Q. What methodologies address this compound’s incompatibility with strong oxidizing agents?

- Methodological Answer : Use calorimetry (e.g., RC1e reaction calorimeter) to quantify exothermicity during oxidation. Pair with in situ IR spectroscopy to detect intermediate peroxides. Safety protocols must include blast shields and remote monitoring due to rapid pressure buildup .

Data Gaps and Reproducibility Challenges

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.